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molecular formula C10H14N2O B1678874 Nikethamide CAS No. 59-26-7

Nikethamide

Cat. No. B1678874
M. Wt: 178.23 g/mol
InChI Key: NCYVXEGFNDZQCU-UHFFFAOYSA-N
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Patent
US03951996

Procedure details

Nicotinic acid (0.5 mole), diethylamine (0.5 mole), toluene (35 ml), n-butanol (60 ml) and tetra n-butoxy titanium were heated until all water was removed by azeotropic distillation from the reaction mixture. The volatile solvents were then distilled off and the remaining product fractionally distilled under vacuum to give nikethamide identified both by its boiling point and its infra-red spectrum.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[CH2:10]([NH:12][CH2:13][CH3:14])[CH3:11].C1(C)C=CC=CC=1.C(O)CCC>C(O[Ti](OCCCC)(OCCCC)OCCCC)CCC.O>[CH3:11][CH2:10][N:12]([C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1)=[O:9])[CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C)NCC
Name
Quantity
35 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
60 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CCC)O[Ti](OCCCC)(OCCCC)OCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
The volatile solvents were then distilled off
DISTILLATION
Type
DISTILLATION
Details
the remaining product fractionally distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C(=O)C=1C=CC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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